REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.C(OC([N:15]1[CH2:20][CH2:19][N:18]([C:21]([CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][N:24]2[CH3:29])=[O:22])[CH2:17][CH2:16]1)=O)(C)(C)C>C(Cl)Cl>[CH3:29][N:24]1[CH2:25][CH2:26][CH2:27][CH2:28][CH:23]1[C:21]([N:18]1[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]1)=[O:22]
|
Type
|
CUSTOM
|
Details
|
The medium is stirred at AT for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The medium is evaporated
|
Type
|
CUSTOM
|
Details
|
evaporated so as
|
Type
|
ADDITION
|
Details
|
treated with a 10% NH4OH solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CCCC1)C(=O)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 26.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |